Balsalazide Disodium
Balsalazide Disodium
Balsalazide Disodium is the disodium salt form of balsalazide, an aminosalicylate and oral prodrug that is enzymatically cleaved in the colon to produce the anti-inflammatory agent mesalazine. Mesalazine acts locally on the mucosa of the colon where it diminishes inflammation by blocking the production of arachidonic acid metabolites and other inflammatory agents. Balsalazide disodium is used to treat chronic inflammatory bowel disease.
Brand Name:
Vulcanchem
CAS No.:
150399-21-6
VCID:
VC0520416
InChI:
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,19H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2/b20-12+;;;;
SMILES:
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])NN=C2C=CC(=O)C(=C2)C(=O)[O-].O.O.[Na+].[Na+]
Molecular Formula:
C17H17N3Na2O8
Molecular Weight:
437.3 g/mol
Balsalazide Disodium
CAS No.: 150399-21-6
Inhibitors
VCID: VC0520416
Molecular Formula: C17H17N3Na2O8
Molecular Weight: 437.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 150399-21-6 |
---|---|
Product Name | Balsalazide Disodium |
Molecular Formula | C17H17N3Na2O8 |
Molecular Weight | 437.3 g/mol |
IUPAC Name | disodium;(3E)-3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate;dihydrate |
Standard InChI | InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,19H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2/b20-12+;;;; |
Standard InChIKey | HYSVUPBQPCRAJM-ITFXXQIYSA-L |
Isomeric SMILES | C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N/N=C/2\C=CC(=O)C(=C2)C(=O)[O-].O.O.[Na+].[Na+] |
SMILES | C1=CC(=CC=C1C(=O)NCCC(=O)[O-])NN=C2C=CC(=O)C(=C2)C(=O)[O-].O.O.[Na+].[Na+] |
Canonical SMILES | C1=CC(=CC=C1C(=O)NCCC(=O)[O-])NN=C2C=CC(=O)C(=C2)C(=O)[O-].O.O.[Na+].[Na+] |
Appearance | Solid powder |
Description | Balsalazide Disodium is the disodium salt form of balsalazide, an aminosalicylate and oral prodrug that is enzymatically cleaved in the colon to produce the anti-inflammatory agent mesalazine. Mesalazine acts locally on the mucosa of the colon where it diminishes inflammation by blocking the production of arachidonic acid metabolites and other inflammatory agents. Balsalazide disodium is used to treat chronic inflammatory bowel disease. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Balsalazide Disodium; balsalazide; balsalazine; BX 661A; BX-661A; BX661A; Colazal; Colazide |
Reference | 1: Kim HY, Kim SL, Park YR, Liu YC, Seo SY, Kim SH, Kim IH, Lee SO, Lee ST, Kim 2: Sousa T, Yadav V, Zann V, Borde A, Abrahamsson B, Basit AW. On the colonic 3: Dhaneshwar SS. Colon-specific prodrugs of 4-aminosalicylic acid for 4: Coman RM, Glover SC, Gjymishka A. Febrile pleuropericarditis, a potentially 5: Russo L, Schneider G, Gardiner MH, Lanes S, Streck P, Rosen S. Role of 6: Sim E, Abuhammad A, Ryan A. Arylamine N-acetyltransferases: from drug 7: Sun H, Lee JJ, Papadopoulos EJ, Lee CS, Nelson RM, Sachs HC, Rodriguez WJ, 8: Huang HL, Lu PL, Lin CY, Chen YH, Kuo CH, Lin WR. Klebsiella pneumoniae 9: Sonu I, Wong R, Rothenberg ME. 5-ASA induced recurrent myopericarditis and 10: Kang SM, Jang YR, Yoon HH, Kim S, Kim EY, Ha SY, Park JW. A Case of 11: Yen L, Wu J, Hodgkins PL, Cohen RD, Nichol MB. Medication use patterns and 12: Love BL, Miller AD. Extended-release mesalamine granules for ulcerative 13: Feagan BG, Macdonald JK. Oral 5-aminosalicylic acid for maintenance of 14: Unlü C, Daniels L, Vrouenraets BC, Boermeester MA. Systematic review of 15: Kane SV, Sumner M, Solomon D, Jenkins M. Twelve-month persistency with oral 16: Ryan A, Wang CJ, Laurieri N, Westwood I, Sim E. Reaction mechanism of 17: McGrane J, Paravasthu M, Candlish W, Gravil J. Unilateral balsalazide-induced 18: Ryan A, Laurieri N, Westwood I, Wang CJ, Lowe E, Sim E. A novel mechanism for 19: Wang CJ, Laurieri N, Abuhammad A, Lowe E, Westwood I, Ryan A, Sim E. Role of 20: Terdiman JP, Johnson LK, Kim YS, Sleisenger MH, Gum JR, Hayes A, Weinberg VK, |
PubChem Compound | 5484199 |
Last Modified | Nov 17 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume